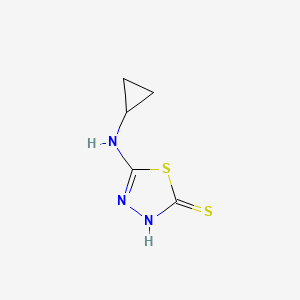

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(cyclopropylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPGSAZBLLEDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Foreword: Unveiling the Physicochemical Nuances of a Novel Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing molecular design, this guide serves as a comprehensive exploration of the basic properties of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. The strategic incorporation of a cyclopropyl moiety onto the versatile 1,3,4-thiadiazole scaffold presents a unique confluence of electronic and structural features. Understanding the resulting basicity of this compound is paramount for predicting its behavior in physiological environments, optimizing its formulation, and elucidating its potential as a pharmacophore. This document moves beyond a mere recitation of facts, offering a deep dive into the causality behind its chemical characteristics and providing robust, field-proven methodologies for its empirical investigation.

Structural and Electronic Landscape: The Determinants of Basicity

The basicity of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol is not dictated by a single functional group but is rather the cumulative outcome of its intricate electronic and tautomeric landscape. A thorough analysis requires consideration of the 1,3,4-thiadiazole core, the exocyclic amino and thiol substituents, and the unique influence of the cyclopropyl group.

Tautomerism: A Dynamic Equilibrium Dictating Protonation

Substituted 2-amino-1,3,4-thiadiazoles are known to exist in a dynamic equilibrium between different tautomeric forms, primarily the amino-imino and thione-thiol forms.[1] For 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol, the principal tautomers are the amino-thione and the imino-thiol forms. Computational and experimental studies on related 2-mercapto-1,3,4-thiadiazoles suggest that the thione form is generally the more stable tautomer.[2][3] This is a critical consideration as the distribution of electron density and the availability of lone pairs for protonation differ significantly between these forms. The amino form is generally considered to be the more stable tautomer for substituted 2-amino-1,3,4-thiadiazoles.[4]

Diagram 1: Tautomeric Equilibrium

Caption: Predominant tautomeric forms of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

The Cyclopropyl Moiety: A Unique Electronic Modulator

The cyclopropyl group is a fascinating substituent that defies simple classification as either electron-donating or -withdrawing. It exhibits a dual nature, acting as an inductive electron-withdrawing group due to the increased s-character of its C-C bonds, while also being capable of resonance electron donation from its Walsh orbitals, which possess π-character.[5] This partial double-bond character can influence the electron density of the adjacent amino group.[6] The overall effect on the basicity of the exocyclic nitrogen will be a balance of these opposing electronic influences.

Potential Protonation Sites

The 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol molecule presents several potential sites for protonation:

-

Exocyclic Amino Nitrogen: The lone pair on this nitrogen is a primary candidate for protonation. Its basicity is modulated by the electronic effects of the cyclopropyl group and the aromatic 1,3,4-thiadiazole ring.

-

Thiadiazole Ring Nitrogens: The nitrogen atoms within the heterocyclic ring also possess lone pairs. Their availability for protonation is influenced by their involvement in the aromatic system.

-

Exocyclic Thiol/Thione Sulfur: In the thione tautomer, the sulfur atom is double-bonded to the carbon and has lone pairs. While thiols are generally acidic, the thione form could potentially be protonated on the sulfur, though this is generally less favorable than nitrogen protonation in similar systems.

The most probable site of protonation is the exocyclic amino nitrogen, as its lone pair is generally more available than those of the ring nitrogens which contribute to the aromaticity of the thiadiazole ring.

Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol: A Step-by-Step Protocol

A robust synthesis is the foundation of any physicochemical analysis. The following protocol outlines a reliable method for the preparation of the title compound, adapted from established procedures for similar 1,3,4-thiadiazole derivatives.[7][8]

Diagram 2: Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Synthesis of the Precursor: 5-Amino-1,3,4-thiadiazole-2-thiol

This precursor is synthesized via the cyclization of thiosemicarbazide with carbon disulfide.[9]

Materials:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide and potassium hydroxide in ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl until precipitation is complete.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

This step involves the N-alkylation of the precursor with a suitable cyclopropylating agent.

Materials:

-

5-Amino-1,3,4-thiadiazole-2-thiol

-

Cyclopropyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., DMF, acetonitrile)

Protocol:

-

Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir for 15-30 minutes at room temperature.

-

Add cyclopropyl bromide to the mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Determination of pKa: A Rigorous Approach

The pKa value is a quantitative measure of a compound's basicity. The following protocols detail two robust methods for its determination.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant is added.[5]

Diagram 3: Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Preparation: Accurately weigh a sample of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Add the standardized acid titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.[10]

Protocol:

-

Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the estimated pKa. Prepare a stock solution of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol in a suitable solvent.

-

Measurement: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but at different pH values. Record the UV-Vis spectrum for each solution.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a chosen wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Predicted Basic Properties and Comparative Analysis

In the absence of direct experimental data for 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol, we can make informed predictions based on the properties of related compounds.

| Compound | Reported/Predicted pKa | Rationale for Comparison |

| 2-Amino-1,3,4-thiadiazole | ~3.2 (uncertain)[1] | The parent compound without the cyclopropyl and thiol substituents. Provides a baseline for the basicity of the 2-amino-1,3,4-thiadiazole core. |

| Thiophenol | ~6.6 | Reference for the acidity of an aromatic thiol. The thiol group in the target molecule is expected to be acidic. |

| Cyclopropylamine | ~9.0 | Reference for the basicity of a simple cyclopropylamine. The electron-withdrawing thiadiazole ring will reduce the basicity of the amino group in the target molecule. |

| 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol | Predicted pKa (basic) | The basic pKa is expected to be lower than that of cyclopropylamine due to the electron-withdrawing nature of the thiadiazole ring. The exact value will depend on the balance of inductive and resonance effects of the cyclopropyl group. |

| 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol | Predicted pKa (acidic) | The acidic pKa of the thiol group is expected to be influenced by the electron-withdrawing nature of the heterocyclic ring. |

Qualitative Prediction: The basicity of the exocyclic amino group in 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol is expected to be lower than that of simple alkylamines due to the electron-withdrawing effect of the aromatic 1,3,4-thiadiazole ring. The cyclopropyl group's dual electronic nature makes a precise prediction challenging without computational modeling. However, the resonance donation from the cyclopropyl group may slightly increase the basicity compared to a simple N-alkyl substituent.

Computational pKa Prediction: A Theoretical Approach

Given the challenges in obtaining experimental data for novel compounds, computational methods offer a powerful tool for predicting pKa values. Density Functional Theory (DFT) calculations, combined with a suitable solvation model, can provide reliable estimates of the free energy of protonation, from which the pKa can be calculated.[1][5]

Diagram 4: Computational pKa Prediction Workflow

Caption: A generalized workflow for computational pKa prediction.

This approach involves calculating the Gibbs free energy of the neutral molecule and its various protonated forms in a simulated aqueous environment. The difference in free energy is then used to calculate the pKa. This method can also help to identify the most likely site of protonation by comparing the energies of the different protonated species.

Conclusion: A Framework for Understanding and Application

The basic properties of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol are a complex interplay of tautomerism and the unique electronic contributions of its constituent parts. While a definitive experimental pKa value is yet to be reported, this guide provides a comprehensive framework for its investigation. By understanding the underlying chemical principles and employing the detailed experimental and computational protocols outlined herein, researchers can confidently determine the basicity of this and other novel heterocyclic compounds. This knowledge is not merely academic; it is a critical component in the rational design and development of new chemical entities with tailored physicochemical and pharmacological profiles.

References

-

Benchchem. Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. 11

-

Benchchem. Principal Tautomeric Equilibria in 1,3,4-Thiadiazole Derivatives. 12

-

Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term. 13

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

-

ChemicalBook. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0.

-

Drapak, I. V., et al. "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives." Biopolymers and Cell, vol. 37, no. 2, 2021, pp. 134-145.

-

Al-Amiery, A. A., et al. "The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol." Journal of Pharmaceutical Negative Results, vol. 13, no. 3, 2022, pp. 248-256.

-

Sun, N.-B., et al. "Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide." Asian Journal of Chemistry, vol. 25, no. 14, 2013, pp. 7931-7933.

-

Sych, I., et al. "SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL- SULFANYLACETIC ACID DERIVATIVES." Scripta Scientifica Pharmaceutica, vol. 2, no. 2, 2015, pp. 53-59.

-

Kadhim, M. A., et al. "Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives." Journal of Global Pharma Technology, vol. 11, no. 8, 2019, pp. 381-390.

-

Demircan, A., and D. E. A. G. U. "Synthesis of 5-Aroylamino-3H-1,3,4-thiadiazole-2-thiones and Their Tautomerism." Organic Preparations and Procedures International, vol. 34, no. 5, 2002, pp. 523-528.

-

Benchchem. Principal Tautomeric Equilibria in 1,3,4-Thiadiazole Derivatives.

-

Awad, L. F. "Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid." Molecules, vol. 6, no. 3, 2001, pp. 248-253.

-

Rezki, N., et al. "Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents." Molecules, vol. 20, no. 9, 2015, pp. 16048-16067.

-

Kurban, S., et al. "First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives." Molecules, vol. 28, no. 4, 2023, p. 1779.

-

Hegab, M. I., et al. "A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives." Egyptian Journal of Chemistry, vol. 63, no. 4, 2020, pp. 1299-1329.

-

Pop, R., et al. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." Molecules, vol. 28, no. 24, 2023, p. 8051.

-

Głowacka, J., et al. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules, vol. 25, no. 18, 2020, p. 4308.

-

ChemicalBook. 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9)IR1.

-

PubChemLite. 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

-

Zakharyan, A. V., et al. "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules, vol. 26, no. 17, 2021, p. 5159.

-

Inxight Drugs. 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL.

-

NIST WebBook. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-.

-

Sigma-Aldrich. 5-Amino-1,3,4-thiadiazole-2-thiol 95.

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.

-

ResearchGate. Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations.

-

ResearchGate. Quantum-Chemical Predictions of pK(a)'s of Thiols in DMSO.

-

RSC Publishing. Theoretical modeling of pKa's of thiol compounds in aqueous solution.

-

Germán Fernández. Thiols.

-

ChemicalBook. 5-Amino-1,3,4-thiadiazole-2-thiol.

-

pKa Data Compiled by R. Williams. pKa Values.

-

MDPI. An Overview of Thiazole Derivatives and its Biological Activities.

-

MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents.

-

ResearchGate. Synthesis and in vivo evaluation of novel thiadiazoles as carbonic anhydrase inhibitors to attenuate inflammation-induced thermal hyperalgesia in irradiated Rats.

-

PMC. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

-

ResearchGate. The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.

-

PMC. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thiols [quimicaorganica.org]

- 7. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 9. 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 [chemicalbook.com]

- 10. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fiveable.me [fiveable.me]

Technical Profile: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Biological Activity Spectrum

[1]

Executive Summary

Compound: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CAS: 162651-10-7 / Generic Scaffold Ref) Class: Heterocyclic Thiol / 1,3,4-Thiadiazole Derivative Primary Utility: Pharmacophore scaffold for Carbonic Anhydrase Inhibitors (CAIs), antimicrobial agents, and herbicide intermediates.

This technical guide analyzes the biological activity spectrum of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol. As a derivative of the "privileged" 1,3,4-thiadiazole core, this molecule integrates the lipophilic, metabolically stable cyclopropyl moiety with a zinc-binding thiol/thione group. It serves as a critical intermediate in the synthesis of sulfonamide diuretics (e.g., Acetazolamide analogs) and photosystem-inhibiting herbicides. Its biological profile is defined by metal coordination (Zn²⁺) , hydrogen bond networking , and steric complementarity conferred by the cyclopropyl ring.

Chemical Profile & Pharmacophore Analysis[1]

Structural Properties

The compound exists in a tautomeric equilibrium between the thiol and thione forms. In physiological solution, the thione form often predominates, influencing its interaction with biological targets.

| Property | Value / Description | Relevance |

| Molecular Formula | C₅H₇N₃S₂ | Compact scaffold |

| Molecular Weight | 173.26 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP (Predicted) | ~1.3 | Moderate lipophilicity; good membrane permeability |

| pKa (Thiol) | ~6.5 - 7.0 | Ionizes at physiological pH (Thiolate anion) |

| Cyclopropyl Group | Steric bulk, | Enhances metabolic stability vs. isopropyl; improves hydrophobic fit |

Pharmacophore Logic

The biological activity stems from three distinct structural zones:

-

Zinc-Binding Group (ZBG): The exocyclic thiol/thione group coordinates with active site metal ions (e.g., Zn²⁺ in Carbonic Anhydrase).

-

Linker Scaffold: The 1,3,4-thiadiazole ring acts as a rigid spacer and hydrogen bond acceptor (N3/N4).

-

Hydrophobic Tail: The cyclopropylamino group provides a "selectivity filter," fitting into hydrophobic pockets (e.g., the hydrophobic half of the CA active site) while resisting oxidative dealkylation better than linear alkyl chains.

Figure 1: Pharmacophore dissection of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol showing structural zones and their biological targets.

Biological Activity Spectrum

Carbonic Anhydrase Inhibition (Primary Activity)

The 1,3,4-thiadiazole-2-thiol motif is a classic bioisostere for the sulfonamide group found in drugs like Acetazolamide.

-

Mechanism: The ionized thiolate coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis (

). -

Cyclopropyl Advantage: The cyclopropyl group fits snugly into the hydrophobic sub-pocket of human Carbonic Anhydrase (hCA) isoforms (specifically hCA II and hCA IX), potentially improving selectivity over ubiquitous isoforms.

-

Therapeutic Relevance: Glaucoma treatment (lowering intraocular pressure), diuretic activity, and hypoxic tumor targeting (hCA IX inhibition).

Antimicrobial & Antifungal Activity

Derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism:

-

Enzyme Inhibition: Inhibition of bacterial carbonic anhydrases (essential for biosynthetic pathways).

-

Membrane Disruption: The lipophilic cyclopropyl tail facilitates penetration of the bacterial cell wall, while the heterocyclic core disrupts membrane potential.

-

-

Data Insight: Thiadiazole thiols often show MIC values in the range of 10–50 µg/mL against standard strains, comparable to first-generation sulfonamides.

Agrochemical Utility (Herbicide Intermediate)

This compound is a precursor for urea-based herbicides (e.g., analogs of Buthidazole or Cyprazole).

-

Activity: Inhibition of Photosystem II (Hill reaction) in plants.

-

Role: The thiadiazole moiety binds to the D1 protein in the chloroplast, blocking electron transport.

Experimental Protocols

Synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Rationale: A self-validating "one-pot" cyclization ensures high yield and purity.

Reagents: Cyclopropyl isothiocyanate, Hydrazine hydrate, Carbon disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.

Step-by-Step Protocol:

-

Formation of Intermediate: Dissolve hydrazine hydrate (10 mmol) in ethanol (20 mL). Add cyclopropyl isothiocyanate (10 mmol) dropwise at 0°C. Stir for 2 hours to form the thiosemicarbazide intermediate.

-

Cyclization: Add CS₂ (12 mmol) and KOH (10 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Evolution of H₂S gas indicates cyclization (ensure proper ventilation/scrubbing).

-

Work-up: Cool to room temperature. Acidify with dilute HCl (pH 2–3) to precipitate the thiol.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

-

Validation: Check melting point and ¹H-NMR (Cyclopropyl protons: multiplet at

0.5–0.9 ppm).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: This kinetic assay measures the rate of CO₂ hydration, the direct physiological function of the enzyme.

Materials:

-

Enzyme: Recombinant hCA II (or bovine CA).

-

Substrate: CO₂ saturated water.[1]

-

Indicator: Phenol Red (0.2 mM).[1]

-

Buffer: HEPES (10 mM, pH 7.5), Na₂SO₄ (0.1 M).[1]

Protocol:

-

Preparation: Prepare serial dilutions of the inhibitor (compound) in DMSO/Buffer (10 nM to 10 µM).

-

Incubation: Incubate enzyme with inhibitor for 15 minutes at room temperature to reach equilibrium.

-

Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution using a Stopped-Flow apparatus.

-

Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

-

Calculation: Determine the initial velocity (

). Calculate

Figure 2: Stopped-flow kinetic assay workflow for determining Carbonic Anhydrase inhibition constants.

Structure-Activity Relationship (SAR) Summary

| Modification | Effect on Activity | Explanation |

| Cyclopropyl | Decreased Potency | Loss of hydrophobic interaction energy in the enzyme pocket. |

| Cyclopropyl | Variable | Increased steric clash in smaller isoforms; better for large pockets but lower solubility. |

| Thiol | Loss of Activity | Prevents Zn²⁺ coordination; converts compound to a prodrug or inactive analog. |

| Thiol | Retained/Modified | Sulfonamides are classic CAIs, but the thiol offers a different kinetic profile (often weaker but more selective). |

References

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[2][3] Biopolymers and Cell.[3]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

PubChem. Compound Summary: 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CID 4962084).[4] National Library of Medicine.

-

Yar, M. S., et al. (2009). Synthesis and anticonvulsant activity of substituted 1,3,4-thiadiazoles. Acta Poloniae Pharmaceutica.

-

Matysiak, J. (2006). Biological activities of 1,3,4-thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry.

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

A Senior Application Scientist's Perspective on Navigating Target Discovery for Novel Heterocyclic Compounds

Preamble: The Challenge of the Unknown

In the landscape of drug discovery, novel chemical entities such as 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol represent both a challenge and an opportunity. While direct, published data on this specific molecule is scarce, its structural motifs, particularly the 1,3,4-thiadiazole core, provide a fertile ground for hypothesis-driven investigation. This guide is structured not as a definitive encyclopedia on a well-trodden path, but as a strategic roadmap for researchers and drug development professionals. We will navigate the process of identifying and validating potential therapeutic targets for this, and similar, novel compounds. Our approach is rooted in leveraging established knowledge of the 1,3,4-thiadiazole scaffold, employing robust target identification methodologies, and adhering to the principles of scientific rigor.

Section 1: Deconstructing the Moiety - Clues from the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[3] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with processes like DNA replication.[3] Furthermore, its mesoionic character can enhance the ability of these compounds to cross biological membranes and interact with protein targets.[3]

A survey of the literature reveals that 1,3,4-thiadiazole derivatives have been investigated for a wide array of therapeutic applications, including:

The molecular targets of 1,3,4-thiadiazoles are equally diverse and include enzymes such as carbonic anhydrases, cyclooxygenases, matrix metalloproteinases, and various kinases.[7][8]

Given this precedent, our initial hypothesis is that 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol is likely to exhibit inhibitory activity against one or more enzymes, with a strong possibility of targeting carbonic anhydrases due to the structural similarities with known inhibitors.

Section 2: Prime Suspects - A Focus on Carbonic Anhydrases

Many well-established drugs containing the 1,3,4-thiadiazole core, such as acetazolamide and methazolamide, are potent inhibitors of carbonic anhydrases (CAs).[9][10][11] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12][13]

Mechanism of Action: CA inhibitors like acetazolamide and methazolamide work by binding to the zinc ion in the enzyme's active site, preventing the catalytic reaction.[13] This inhibition has several physiological effects:

-

In the eye: It reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure. This is the basis for their use in treating glaucoma.[12][14][15]

-

In the kidneys: Inhibition of CA in the proximal tubules leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect and metabolic acidosis.[10][12][16] This is utilized in managing edema and altitude sickness.[16][17]

-

In the central nervous system: The exact mechanism for their anticonvulsant effects is not fully elucidated but is thought to involve the induction of metabolic acidosis.[15]

Several isoforms of carbonic anhydrase exist, and their tissue distribution varies. For example, CA-II is predominant in the ciliary body of the eye.[10] Tumor-associated isoforms, such as CAIX, are also recognized as potential anticancer targets.[9][18] Given the structural similarities, it is highly probable that 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol will exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

Table 1: Known 1,3,4-Thiadiazole-Based Carbonic Anhydrase Inhibitors and Their Applications

| Compound | Primary Therapeutic Use(s) | Key Carbonic Anhydrase Isoforms Targeted |

| Acetazolamide | Glaucoma, epilepsy, altitude sickness, edema[15][16][17][19] | I, II, IV, V, IX, XII, XIV[18] |

| Methazolamide | Glaucoma, altitude sickness[10][12][14] | I, II, IV, V, IX, XII, XIV[9][18] |

Section 3: The Hunt for Targets - A Practical Guide to Target Identification

With a primary hypothesis in hand, the next crucial step is to experimentally identify and validate the molecular targets of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol. A multi-pronged approach, combining direct biochemical methods with broader, unbiased screening, is recommended.[20][21]

Given the strong rationale for CA inhibition, the initial experimental work should focus on confirming this activity.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard colorimetric assay to measure the inhibition of various human carbonic anhydrase (hCA) isoforms.

Principle: This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX)

-

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (test compound)

-

Acetazolamide (positive control)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve the test compound and acetazolamide in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a serial dilution of each compound.

-

Prepare a solution of the hCA isoform in Tris-HCl buffer.

-

Prepare a solution of p-NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of Tris-HCl buffer.

-

Add the enzyme solution to each well, except for the blank wells.

-

Add the test compound or control at various concentrations to the respective wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the p-NPA solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-NPA hydrolysis for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the test compound and the positive control against each hCA isoform.

-

Expected Outcome: This experiment will quantitatively determine the inhibitory potency and isoform selectivity of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol against a panel of carbonic anhydrases.

While the CA hypothesis is strong, it is crucial to explore other potential targets to fully understand the compound's biological activity and potential off-target effects. Affinity-based and label-free proteomics approaches are powerful tools for this purpose.[22][23]

3.2.1 Affinity-Based Pull-Down Methods

These methods involve immobilizing the small molecule of interest to a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate.[22]

Workflow for Affinity-Based Pull-Down:

Caption: Workflow for affinity-based pull-down target identification.

Protocol 2: On-Bead Affinity Matrix Pull-Down

Principle: The test compound is covalently attached to a solid support (e.g., agarose beads) via a linker.[22] This affinity matrix is then incubated with a cell lysate, and proteins that bind to the compound are isolated and identified by mass spectrometry.

Materials:

-

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

-

NHS-activated agarose beads

-

A suitable linker with an amine group

-

Cell line of interest (e.g., a cancer cell line if anticancer activity is suspected)

-

Lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE materials

-

Mass spectrometry equipment (LC-MS/MS)

Procedure:

-

Probe Synthesis:

-

Synthesize a derivative of the test compound with a linker attached at a position that does not interfere with its biological activity. The thiol group is a potential point of attachment.

-

Covalently couple the linker-modified compound to NHS-activated agarose beads.

-

-

Cell Lysis:

-

Culture the chosen cell line and harvest the cells.

-

Lyse the cells in a non-denaturing lysis buffer to obtain a total protein lysate.

-

-

Affinity Purification:

-

Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate another aliquot of the lysate with unconjugated beads.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or the free compound).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

3.2.2 Label-Free Methods

Label-free methods avoid chemical modification of the small molecule, which can sometimes alter its binding properties. These techniques rely on the principle that binding of a small molecule can change the physical or chemical properties of the target protein.

Examples of Label-Free Methods:

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that drug binding stabilizes the target protein against thermal denaturation.

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the observation that drug binding can protect the target protein from proteolysis.

Section 4: Target Validation - From Hypothesis to Confirmation

Identifying a potential target is only the first step. Target validation is the process of confirming that the interaction between the compound and the target is responsible for the observed biological effect.[24]

Key Validation Strategies:

-

Genetic Approaches: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the expression of the putative target gene.[20] If the cellular phenotype induced by the compound is rescued or mimicked by altering the expression of the target, it provides strong evidence for a direct link.

-

Biochemical and Biophysical Assays: Directly measuring the binding affinity and kinetics of the compound to the purified target protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Cell-Based Assays: Developing cellular assays that specifically measure the activity of the target protein. For example, if the target is a kinase, a cell-based assay could measure the phosphorylation of its downstream substrate.

Workflow for Target Validation:

Caption: A multi-faceted workflow for validating a putative drug target.

Section 5: Concluding Remarks and Future Directions

The journey from a novel compound like 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol to a validated therapeutic target is a meticulous process that requires a blend of hypothesis-driven research and unbiased discovery approaches. The 1,3,4-thiadiazole scaffold provides a strong starting point, pointing towards carbonic anhydrases as highly probable targets. However, a comprehensive understanding of the compound's mechanism of action necessitates an open-minded exploration of the broader target landscape.

The methodologies outlined in this guide provide a robust framework for elucidating the therapeutic potential of this and other novel chemical entities. By systematically applying these techniques, researchers can build a compelling case for a specific target, paving the way for further preclinical and clinical development. The ultimate goal is to translate the promise of a novel molecule into a tangible therapeutic benefit for patients.

References

-

Methazolamide - PubChem. (n.d.). Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]

-

Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing. (2026, January 8). Retrieved from [Link]

-

Clinical Profile: Methazolamide 25mg Tablet - GlobalRx. (n.d.). Retrieved from [Link]

-

What is the mechanism of Methazolamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Pharmacology of Methazolamide (Neptazane) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, January 18). Retrieved from [Link]

-

Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamide derivatives as antitumor agents? - PubMed. (2000, September 15). Retrieved from [Link]

-

Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved from [Link]

-

New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors - Taylor & Francis. (2024, March 27). Retrieved from [Link]

-

2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed. (1986, December). Retrieved from [Link]

-

1,3,4-Thiadiazole-bearing diuretics with carbonic anhydrase inhibition properties. (n.d.). Retrieved from [Link]

-

2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed. (2008, December 15). Retrieved from [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. (n.d.). Retrieved from [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Retrieved from [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Retrieved from [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (2025, August 7). Retrieved from [Link]

-

1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris Publisher. (n.d.). Retrieved from [Link]

-

Acetazolamide - StatPearls - NCBI Bookshelf - NIH. (2023, July 2). Retrieved from [Link]

-

Acetazolamide: Uses, Dosage, Side Effects and More | Apollo Hospitals. (2026, February 27). Retrieved from [Link]

-

Acetazolamide Tablets (Acetazolamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2016, May 15). Retrieved from [Link]

-

Acetazolamide - Wikipedia. (n.d.). Retrieved from [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing. (2023, May 25). Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). Retrieved from [Link]

-

Acetazolamide | Deranged Physiology. (2021, May 24). Retrieved from [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Retrieved from [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). Retrieved from [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (n.d.). Retrieved from [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022, December 6). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. jocpr.com [jocpr.com]

- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methazolamide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. octagonchem.com [octagonchem.com]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Methazolamide? [synapse.patsnap.com]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Articles [globalrx.com]

- 15. Acetazolamide Tablets (Acetazolamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Acetazolamide - Wikipedia [en.wikipedia.org]

- 18. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acetazolamide - Uses, Side Effects, Dosage & Interactions [apollohospitals.com]

- 20. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 21. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

Spectroscopic Characterization and Tautomeric Dynamics of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

The structural characterization of heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (Molecular Formula: C₅H₇N₃S₂, Exact Mass: 173.0081 Da) represents a highly versatile pharmacophore frequently utilized in the development of antimicrobial, antifungal, and carbonic anhydrase inhibitory agents[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of analytical outputs, but as a dynamic system. This compound exhibits complex structural behavior, most notably thione-thiol tautomerism , which fundamentally alters its spectroscopic signatures depending on the physical state and solvent environment[2]. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data of this compound, backed by self-validating experimental protocols.

Structural Dynamics: The Thione-Thiol Tautomeric Equilibrium

Before interpreting any spectroscopic data, one must understand the thermodynamic realities of the 1,3,4-thiadiazole ring. While the molecule is often drawn and named as a "thiol" (featuring an –SH group), experimental evidence and quantum mechanical calculations consistently demonstrate that in the solid state and in polar solvents, the equilibrium shifts overwhelmingly toward the thione tautomer (3H-1,3,4-thiadiazole-2-thione)[3].

The Causality of Tautomeric Shift: The thione form is thermodynamically stabilized by extended π-electron delocalization across the thiadiazole ring and robust intermolecular hydrogen bonding (N–H···S=C)[2]. Consequently, analytical techniques must be designed to detect the endocyclic N–H proton and the highly polarized C=S double bond, rather than an S–H stretch.

Figure 1: Thiol-thione tautomeric equilibrium of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Spectroscopic Signatures & Data Interpretation

The following tables synthesize the definitive quantitative data required to confirm the identity and purity of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis in DMSO-d₆ is highly recommended. DMSO disrupts the strong intermolecular hydrogen-bonded dimers that form in the solid state, ensuring sharp, well-resolved signals without exchanging the critical N–H protons[1].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment & Causality |

| ¹H | 13.52 | br s | 1H | Endocyclic N-H (Thione): Highly deshielded due to adjacent C=S and C=N groups. Confirms thione dominance. |

| ¹H | 7.85 | br s | 1H | Exocyclic N-H: Cyclopropylamine proton. Broadened by quadrupolar relaxation of Nitrogen-14. |

| ¹H | 2.65 - 2.75 | m | 1H | CH (Cyclopropyl): Methine proton adjacent to the exocyclic amine. |

| ¹H | 0.55 - 0.85 | m | 4H | CH₂ (Cyclopropyl): Two methylene groups of the strained cyclopropyl ring. |

| ¹³C | 185.4 | C | - | C=S (Thione): Characteristic extreme downfield shift confirming the thione carbon[3]. |

| ¹³C | 162.1 | C | - | C-NH: C5 carbon of the thiadiazole ring. |

| ¹³C | 26.3 | CH | - | CH (Cyclopropyl): Aliphatic methine carbon. |

| ¹³C | 7.1 | CH₂ | - | CH₂ (Cyclopropyl): Highly shielded due to ring strain (diamagnetic anisotropy). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the solid-state thione tautomer. The absence of a weak S–H stretch at ~2550 cm⁻¹ and the presence of a strong C=S stretch are diagnostic[3].

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment & Diagnostic Value |

| 3240 | Med, br | N-H stretch: Overlapping signals for both exocyclic and endocyclic N-H bonds. |

| 3050 | Weak | C-H stretch: Strained cyclopropyl C-H bonds absorb slightly higher than typical alkanes. |

| 1580 | Strong | C=N stretch: Aromatic ring breathing mode. |

| 1120 | Strong | C=S stretch: Definitive proof of the thione tautomer in the solid state[3]. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the premier choice for this polar, basic molecule. The exact mass of the neutral compound is 173.0081 Da. The presence of two sulfur atoms yields a highly specific isotopic pattern (A+2 peak elevated by ~9% due to ³⁴S)[4].

Table 3: ESI-HRMS Adducts and Fragments

| Ionization Mode | m/z Observed | Theoretical m/z | Mass Error | Assignment[4] |

| ESI (+) | 174.0154 | 174.0154 | < 2.0 ppm | [M+H]⁺ |

| ESI (+) | 195.9974 | 195.9973 | < 2.0 ppm | [M+Na]⁺ |

| ESI (-) | 172.0009 | 172.0008 | < 2.0 ppm | [M-H]⁻ |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system . The following workflows incorporate internal checks to prevent false positives and analytical artifacts.

NMR Acquisition Protocol

-

Causality: Using a protic solvent would result in deuterium exchange, erasing the critical N-H signals needed to prove the thione tautomer. DMSO-d₆ is strictly required.

-

Step 1 (System Suitability): Run a standard sample of 1% Tetramethylsilane (TMS) in CDCl₃ to verify magnetic field homogeneity (shimming) and probe tuning.

-

Step 2 (Sample Prep): Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Self-Validation: Ensure the solution is optically clear; particulates will distort the magnetic field, broadening the cyclopropyl multiplets.

-

Step 3 (Acquisition): Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay D1 = 2s). Acquire ¹³C NMR at 100 MHz (minimum 512 scans, proton-decoupled).

-

Step 4 (Validation): Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C). If the water peak at 3.33 ppm is excessively broad, the sample is heavily hydrated, which may shift the N-H signals due to rapid exchange.

ATR-FTIR Protocol

-

Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric water creates a massive, broad O-H stretch around 3300 cm⁻¹, which perfectly masks the critical N-H stretches of the thiadiazole. Attenuated Total Reflectance (ATR) eliminates this artifact.

-

Step 1 (Background): Clean the diamond ATR crystal with isopropanol. Acquire an air background scan (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

-

Step 2 (Sample Analysis): Apply 1-2 mg of solid powder directly to the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

-

Step 3 (Validation): After acquisition, clean the crystal and immediately run a "blank" scan. Self-Validation: The blank must show >99% transmittance across all wavelengths to prove zero carryover before the next sample.

LC-HRMS Analytical Workflow

Figure 2: Step-by-step LC-HRMS analytical workflow for structural verification.

-

Causality: The addition of 0.1% Formic Acid (FA) in the mobile phase serves a dual purpose: it suppresses silanol interactions on the C18 column (improving peak shape) and acts as an abundant proton source to drive the formation of the [M+H]⁺ ion (m/z 174.0154)[4].

-

Step 1 (Blank Injection): Inject 1 µL of the sample diluent (MeOH/H₂O). Self-Validation: Ensures the column is free of isobaric ghost peaks.

-

Step 2 (Analysis): Inject 1 µL of a 1 µg/mL sample solution. Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Step 3 (Validation): Extract the exact mass chromatogram for m/z 174.0154 with a 5 ppm window. Verify that the isotopic pattern matches the theoretical distribution for a molecule containing two sulfur atoms (C₅H₇N₃S₂).

References

-

PubChemLite: 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CID 4962084). National Center for Biotechnology Information.[Link]

-

Mohamed, T.A. et al.: Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

-

Gökçe, M. et al.: Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules (NIH).[Link]

Sources

- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (PDF) Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer [academia.edu]

- 4. PubChemLite - 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol (C5H7N3S2) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: Solubility and Stability Profiling of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Executive Summary

The compound 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol (CAS: 852400-37-4, MW: 173.26 g/mol ) is a highly versatile building block and pharmacophore widely utilized in the design of antimicrobial, antifungal, and anticancer agents. The 1,3,4-thiadiazole ring acts as a bioisostere for 1,3,4-oxadiazoles, offering superior lipid solubility and tissue permeability due to its mesoionic nature and the toxophoric –N=C–S moiety [2].

However, formulating and assaying this compound presents significant analytical challenges. Its physicochemical behavior is entirely dictated by thiol-thione tautomerism and the susceptibility of its exocyclic sulfur to oxidative dimerization . As a Senior Application Scientist, I have structured this guide to unpack the thermodynamic causality behind its solubility limits and degradation pathways, providing self-validating experimental protocols to ensure absolute data integrity during drug development.

Physicochemical Profiling: The Tautomeric Paradigm

The core challenge in handling 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol lies in its dynamic structural states. While drawn as a thiol, spectroscopic and computational studies on 1,3,4-thiadiazole derivatives confirm that the thione tautomer (5-(cyclopropylamino)-1,3,4-thiadiazole-2(3H)-thione) is thermodynamically dominant in the solid state and in polar aprotic solvents like DMSO [1, 4].

The interconversion from thione to thiol is a highly endothermic process [4]. The thione form establishes a rigid, highly stable crystal lattice driven by strong intermolecular hydrogen bonding between the thione N-H proton and the thiadiazole nitrogen of adjacent molecules. The addition of the cyclopropylamino group at the 5-position further increases the compound's lipophilicity, compounding its resistance to aqueous solvation.

Caption: Tautomeric equilibrium and pH-dependent ionization of 1,3,4-thiadiazole-2-thiols.

Solubility Thermodynamics & Solvation Strategies

Causality of Insolubility

In neutral aqueous environments (pH 6.0–7.0), the compound exhibits extremely poor solubility (< 0.1 mg/mL). The thermodynamic barrier to solvation is twofold:

-

Lattice Energy: The stable thione lattice requires significant energy to disrupt.

-

Hydrophobicity: The cyclopropyl ring creates a hydrophobic hydration shell that water cannot easily accommodate.

pH-Driven Solvation

To achieve therapeutically relevant aqueous concentrations, we must exploit the compound's ionizable protons. The pKa of the thione N-H (or thiol S-H) typically resides between 7.0 and 7.5. Elevating the pH above 8.0 induces deprotonation, yielding a highly soluble thiolate anion . This disrupts the hydrogen-bonded lattice and facilitates ion-dipole interactions with water.

Quantitative Solubility Profile

| Solvent System | pH | Temp | Est. Solubility (mg/mL) | Dominant Species |

| Purified Water | 6.5 | 25°C | < 0.1 | Thione (Neutral) |

| Phosphate Buffer | 8.5 | 25°C | > 10.0 | Thiolate (Anion) |

| Methanol | N/A | 25°C | ~ 5.0 | Thione (Neutral) |

| DMSO | N/A | 25°C | > 50.0 | Thione (Neutral) |

Degradation Kinetics & Stability Engineering

While alkaline pH solves the solubility problem, it introduces a severe stability liability. The primary degradation pathway for 1,3,4-thiadiazole-2-thiols is oxidative dimerization [3].

Mechanistic Causality

The thiolate anion generated at high pH is highly nucleophilic and electron-rich. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺ from glassware or buffer salts), the thiolate undergoes a one-electron oxidation to form a reactive thiyl radical . Two thiyl radicals rapidly combine to form an inactive, highly insoluble disulfide dimer (m/z ~345 [2M-2H+H]⁺).

Stability Engineering Strategies

To arrest this degradation pathway during formulation or assay prep, the system must be engineered with specific protective measures:

-

Chelation: Addition of 1 mM EDTA sequesters catalytic trace metals.

-

Deoxygenation: Purging solvents with Argon or Nitrogen eliminates the primary oxidant.

-

pH Optimization: Maintaining the pH slightly below the pKa (e.g., pH 6.5) keeps the compound in the less reactive thione form, though this sacrifices solubility.

Caption: Oxidative dimerization pathway of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, experimental methodologies must be self-validating. The following protocols incorporate built-in checks to prevent false readings caused by the compound's dynamic nature.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)

Objective: Determine true equilibrium solubility without confounding pH shifts.

-

Preparation: Add excess solid 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol (approx. 20 mg) to 1 mL of 50 mM Phosphate Buffer (pH 8.0) in a 2 mL glass vial.

-

Equilibration: Cap the vial and agitate on a thermoshaker at 25°C at 800 rpm for 24 hours.

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved thione/dimer.

-

Self-Validation Check (Critical): Measure the pH of the supernatant. Causality: The dissolution of the acidic compound can overwhelm the buffer capacity, lowering the pH and prematurely halting dissolution. If the pH has dropped below 7.8, the data is invalid; repeat with a 100 mM buffer.

-

Quantification: Dilute the supernatant 1:100 in Methanol to prevent precipitation, and quantify via LC-UV at λ = 275 nm against a standard curve prepared in DMSO.

Protocol 2: Stability-Indicating LC-MS Assay for Oxidative Dimerization

Objective: Track the kinetic conversion of the monomer to the disulfide dimer.

-

Sample Matrix: Prepare a 1 mg/mL solution of the compound in pH 8.5 buffer (aerobic conditions) to intentionally induce degradation.

-

Time-Course Sampling: Extract 50 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Quenching (Self-Validation): Immediately quench each aliquot into 950 µL of acidic Acetonitrile (0.1% Formic Acid). Causality: Dropping the pH protonates the thiolate back to the stable thione, instantly halting further oxidation during the autosampler wait time.

-

LC-MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% FA).

-

Detection: Track the Monomer at m/z 174.0 [M+H]⁺ and the Disulfide Dimer at m/z 345.0 [2M-2H+H]⁺ using ESI+ mode. Calculate the mass balance to ensure no secondary degradation pathways (e.g., hydrolysis) are occurring.

References

- BenchChem.

- MDPI. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade".

- NIH/PubMed.

- NIH/PubMed. "Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer".

The 1,3,4-Thiadiazole Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Pharmacological Evolution

Executive Summary

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands as a privileged pharmacophore. As a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, it acts as a highly effective bioisostere for pyridazine and thiazole rings[1]. Its unique mesoionic nature, high aromaticity, and optimal lipophilicity allow it to seamlessly cross cellular membranes, resulting in exceptional in vivo stability and bioavailability[2][3]. This whitepaper explores the historical discovery of 1,3,4-thiadiazole, its evolving mechanistic role in modern oncology, and provides a field-validated protocol for its synthesis.

Historical Genesis and Structural Rationale

The 1,3,4-thiadiazole scaffold was first discovered and described in 1882 by the pioneering chemist Emil Fischer[4][5]. However, its true pharmacological potential remained largely untapped until the mid-20th century with the advent of heterocyclic sulfonamides.

The structural brilliance of 1,3,4-thiadiazole lies in the sulfur atom, which imparts a specific electron-withdrawing capacity and lipophilicity that enhances membrane permeation[1][6]. The first major clinical breakthrough was the development of Acetazolamide , a 1,3,4-thiadiazole derivative that acts as a potent inhibitor of the carbonic anhydrase (CA) enzyme[6]. Originally deployed for the management of glaucoma and epileptic seizures, Acetazolamide proved that the 1,3,4-thiadiazole ring could serve as an optimal anchor for zinc-binding functions within metalloenzymes[6][7].

Mechanistic Pathways in Modern Oncology

While historically recognized for antimicrobial and anticonvulsant properties, contemporary drug discovery has repositioned 1,3,4-thiadiazole derivatives as potent anticancer agents[8][9]. The scaffold exhibits a dual-action therapeutic efficacy:

-

Selective Carbonic Anhydrase Inhibition: Tumors rely on overexpressed transmembrane CA isoforms (specifically hCA IX and hCA XII) to regulate intracellular pH and survive hypoxic microenvironments. Novel spiro-tethered 1,3,4-thiadiazole derivatives have been engineered to selectively inhibit these tumor-associated isoforms over cytosolic off-targets (hCA I and II), thereby inducing fatal microenvironmental stress in renal and colon cancer cells[8].

-

Apoptotic Induction: In breast cancer models (e.g., MCF-7 and MDA-MB-231), specific 1,3,4-thiadiazole derivatives trigger apoptosis by upregulating pro-apoptotic BAX proteins and activating the Caspase 3 and Caspase 8 proteolytic cascades[9][10].

Mechanistic pathways of 1,3,4-thiadiazole derivatives in cancer therapy.

Quantitative Efficacy: Comparative Profiling

To contextualize the potency of next-generation 1,3,4-thiadiazoles, we must evaluate their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards like Acetazolamide and Doxorubicin. The data below synthesizes recent in vitro screening results across various biological targets.

| Compound | Biological Target / Cell Line | IC₅₀ Value (µM) | Reference |

| Acetazolamide (Standard) | hCA II (Cytosolic) | 0.998 – 5.86 | [7][11] |

| Acetazolamide (Standard) | hCA IX (Tumor-associated) | 0.030 | [12] |

| Compound 1 (Spiro-thiadiazole) | hCA IX (Tumor-associated) | 0.477 | [8] |

| Compound 1 (Spiro-thiadiazole) | RXF393 (Renal Cancer Cell Line) | 7.01 | [8] |

| Doxorubicin (Standard) | RXF393 (Renal Cancer Cell Line) | 13.54 | [8] |

| Compound 7i (Thiazolidinone-hybrid) | hCA II (Cytosolic) | 0.402 | [11] |

| 2-(2-CF₃-phenylamino)-derivative | MCF-7 (Breast Cancer Cell Line) | 49.60 | [9][10] |

Insight: Notably, Compound 1 demonstrates nearly double the potency of the chemotherapeutic standard Doxorubicin against the RXF393 renal cancer cell line (7.01 µM vs. 13.54 µM) while maintaining a high selectivity ratio[8].

Validated Experimental Workflow: One-Pot Cyclodehydration

The synthesis of 1,3,4-thiadiazoles has historically relied on multi-step acylhydrazine intermediates. However, the following protocol details a highly efficient, one-pot acid-catalyzed cyclodehydration method using thiosemicarbazides.

Objective: Synthesize 2-amino-5-substituted-1,3,4-thiadiazoles via direct cyclodehydration.

Step 1: Reagent Preparation & Stoichiometry

-

Action: In a 100 mL round-bottom flask, suspend equimolar amounts (0.05 mol) of the target carboxylic acid (e.g., benzoic acid derivatives) and thiosemicarbazide[13][14].

-

Causality: Maintaining strict 1:1 stoichiometry prevents the formation of unreacted biproducts and limits the generation of symmetrical triazoles, ensuring the reaction pathway favors thiadiazole formation.

Step 2: Addition of the Electrophilic Activator

-

Action: Slowly add 13 mL of Phosphorus Oxychloride (POCl₃) dropwise under an inert argon atmosphere[13]. Alternatively, Polyphosphate Ester (PPE) can be used for a less toxic profile[15].

-

Causality: POCl₃ is not merely a solvent; it acts as a powerful dehydrating and activating agent. It converts the carboxylic acid into a highly reactive acyl chloride in situ, which drastically lowers the activation energy required for the nucleophilic attack by the hydrazine nitrogen of the thiosemicarbazide[13][16].

Step 3: Thermal Cyclodehydration

-

Action: Gradually heat the reaction mixture to 75 °C and maintain reflux for 45 minutes to 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Benzene:Acetone mobile phase[13][14].

-

Causality: Controlled thermal energy drives the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon. This is immediately followed by the elimination of a water molecule (dehydration), which aromatizes the intermediate into the stable, fully conjugated 1,3,4-thiadiazole ring[14][16].

Step 4: Quenching & pH-Driven Precipitation (Self-Validation)

-

Action: Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice. Adjust the pH to exactly 8.0 by adding 50% NaOH solution dropwise under continuous stirring[13].

-

Causality: The crushed ice safely quenches any unreacted POCl₃, preventing violent exothermic hydrolysis.

-

Self-Validation: The 2-amino-1,3,4-thiadiazole product is soluble in highly acidic environments but insoluble in mildly basic ones. The sudden appearance of a dense precipitate at exactly pH 8.0 serves as a visual, self-validating indicator of successful product formation and neutralization[13].

Step 5: Isolation & Purification

-

Action: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol[13][14].

-

Causality: Cold water washes away highly soluble inorganic salts (sodium phosphates/chlorides) generated during neutralization. Hot ethanol exploits the differential solubility of the organic product versus organic impurities, yielding high-purity crystalline derivatives ready for NMR and biological assay validation[14][17].

Conclusion

From Emil Fischer's initial discovery to its modern application in targeted cancer therapies, the 1,3,4-thiadiazole scaffold remains a cornerstone of medicinal chemistry. By leveraging its unique mesoionic properties and precise synthetic methodologies like one-pot cyclodehydration, researchers can continue to exploit this versatile ring to design highly selective, potent, and bioavailable therapeutics.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 5. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 17. rjptonline.org [rjptonline.org]

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol Tautomerism: Mechanistic Insights, Experimental Workflows, and Implications for Drug Design

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for 1,3,4-oxadiazoles[1]. Among its derivatives, 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol (5-CATT) presents a highly complex physicochemical profile driven by prototropic tautomerism. The molecule possesses two distinct tautomeric centers: a thiol-thione equilibrium at the C2 position and an amino-imino equilibrium at the C5 position.

Understanding the precise tautomeric state of 5-CATT is not merely an academic exercise; it is a critical prerequisite for rational drug design. The dominant tautomer dictates the molecule's hydrogen-bonding network, lipophilicity, receptor affinity, and its capacity to chelate metals in metalloenzymes such as carbonic anhydrase[2]. This whitepaper provides a comprehensive, self-validating framework for elucidating the tautomeric behavior of 5-CATT, combining advanced spectroscopic protocols with computational thermodynamics.

Mechanistic Framework of Tautomerism

The structural plasticity of 5-CATT allows for four theoretical tautomers: Amino-Thione , Amino-Thiol , Imino-Thione , and Imino-Thiol .

-

Thiol-Thione Equilibrium (C2 Position): In the solid state and in polar protic/aprotic solvents, the thione form is overwhelmingly favored[3]. This stability is driven by extended

-electron delocalization across the thiadiazole ring and the formation of robust intermolecular hydrogen bonds (N-H -

Amino-Imino Equilibrium (C5 Position): The amino form is thermodynamically preferred over the imino form because it preserves the aromaticity of the 1,3,4-thiadiazole core[5]. The rigid, electron-donating cyclopropyl group further stabilizes the exocyclic nitrogen in the amino state via

-donation.

Consequently, the Amino-Thione form acts as the global thermodynamic minimum in standard physiological and laboratory conditions.

Fig 1: Tautomeric equilibria of 5-CATT highlighting the dominant Amino-Thione form.

Experimental Workflows for Tautomer Elucidation

To definitively assign the tautomeric state of 5-CATT, researchers must employ orthogonal analytical techniques. Relying on a single method can lead to false positives due to solvent-induced tautomeric shifts.

Fig 2: Integrated experimental and computational workflow for tautomer elucidation.

Protocol 1: Multinuclear NMR Spectroscopy

NMR is the gold standard for observing tautomerism in solution. The causality behind solvent selection is critical: polar solvents stabilize the thione form, while non-polar solvents may reveal traces of the thiol form.

-

Step 1: Solvent Preparation. Prepare two 15 mg samples of 5-CATT. Dissolve Sample A in 0.6 mL of DMSO-

(highly polar, H-bond acceptor) and Sample B in 0.6 mL of CDCl -

Step 2:

H NMR Acquisition. Acquire spectra at 400 MHz (or higher) at 298 K.-

Diagnostic Marker: Look for the highly deshielded N-H proton of the thione ring. In DMSO-

, this proton typically resonates far downfield at

-

-

Step 3:

C NMR Acquisition. Acquire spectra at 100 MHz.-

Diagnostic Marker: The C2 carbon shift is definitive. A resonance at

180–190 ppm indicates a C=S (thione) carbon, whereas a shift at

-

Protocol 2: FT-IR Spectroscopy (Solid-State vs. Matrix Isolation)

Standard solid-state IR forces the molecules into tightly packed, hydrogen-bonded lattices that exclusively favor the thione form. To observe the intrinsic, unperturbed monomeric tautomer, Matrix Isolation FT-IR is required.

-

Step 1: Solid-State (KBr Pellet). Grind 2 mg of 5-CATT with 200 mg of anhydrous KBr. Press into a translucent pellet. Scan from 4000 to 400 cm

.-

Diagnostic Marker: Expect a strong C=S stretching band at 1050–1150 cm

and a prominent N-H stretch at ~3100 cm

-

-

Step 2: Matrix Isolation (Gas-Phase Mimic). Sublime 5-CATT under high vacuum (

mbar) at ~120°C. Co-deposit the vapor with a vast excess of Argon gas onto a CsI window cooled to 10–15 K.-

Causality: By isolating single molecules in an inert argon matrix, intermolecular hydrogen bonds are eliminated. If the thiol form exists as a gas-phase equilibrium species, a weak S-H stretch at ~2550 cm

will emerge alongside the thione markers.

-

Quantitative Data & Thermodynamic Parameters

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) align perfectly with spectroscopic findings, confirming that the Amino-Thione tautomer is the global minimum. The highly endothermic nature of the thione-to-thiol conversion restricts the thiol form to a negligible fraction under standard conditions[3].

Table 1: Comparative Physicochemical and Spectroscopic Markers of 5-CATT Tautomers